Furametpyr

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action Studies

Understanding how Furametpyr works at the cellular level is crucial for developing resistance management strategies and exploring potential applications in new fungicides. Researchers utilize Furametpyr to study its specific mode of action in fungi. This involves investigating how it disrupts fungal growth and reproduction by targeting specific biochemical pathways (Source: ).

Development of Resistance Assays

The emergence of fungicide resistance is a significant challenge in agriculture. Scientists employ Furametpyr to develop assays that identify fungal strains resistant to this fungicide. These assays help researchers understand the mechanisms of resistance and develop strategies to delay or prevent its spread (Source).

Evaluating Fungicidal Efficacy

Furametpyr serves as a benchmark fungicide in research studies evaluating the efficacy of novel antifungal compounds. By comparing the performance of new fungicides to Furametpyr, researchers can assess their potential effectiveness in controlling fungal diseases (Source: ).

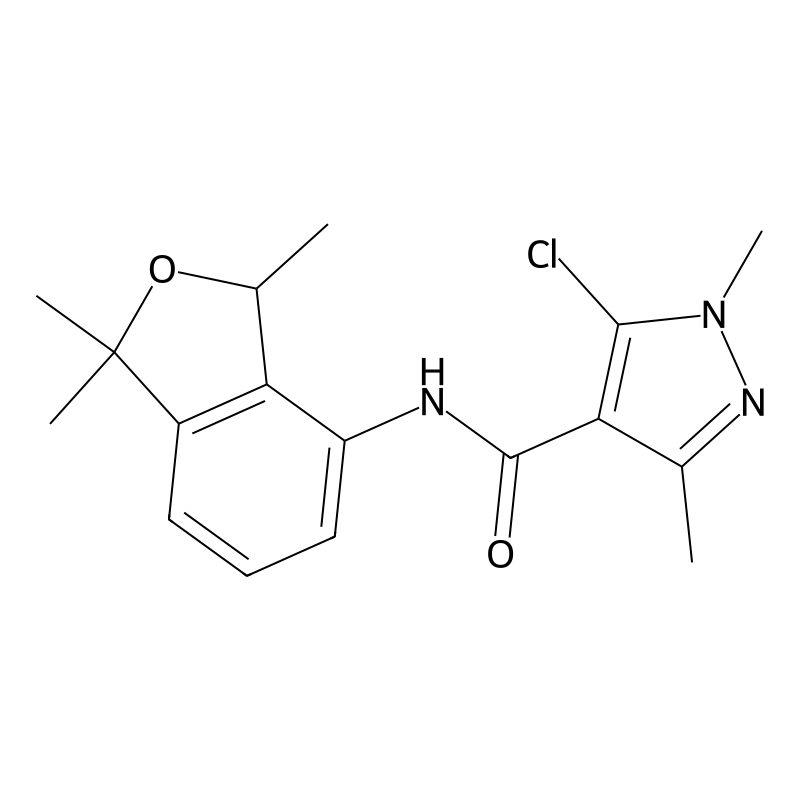

Furametpyr is a chiral fungicide primarily utilized in agriculture, particularly for controlling rice sheath blight caused by the pathogen Rhizoctonia solani. It belongs to the class of compounds known as oxadiazoles, which are recognized for their efficacy against various fungal diseases. The chemical structure of furametpyr is characterized by its unique oxadiazole ring, which contributes to its biological activity and specificity as a fungicide. The compound has been registered for use in several countries, highlighting its importance in modern agricultural practices .

Furametpyr undergoes various chemical transformations, particularly metabolic reactions in biological systems. One significant reaction is N-demethylation, which is catalyzed by cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP2C19 in humans. This biotransformation results in the formation of several metabolites that may exhibit differing biological activities compared to the parent compound . Additionally, furametpyr does not participate in hazardous reactions under normal processing conditions, making it relatively stable during application .

Furametpyr exhibits potent antifungal properties, effectively inhibiting the growth of various fungi. Its mode of action involves disrupting fungal cell wall synthesis and function, leading to cell death. The compound has shown effectiveness against multiple fungal pathogens beyond rice sheath blight, indicating its broad-spectrum activity. Studies have also revealed that furametpyr's enantiomers may differ in their biological activity, suggesting that stereochemistry plays a crucial role in its fungicidal efficacy .

The synthesis of furametpyr typically involves a multi-step process that includes the formation of the oxadiazole ring. While specific synthetic routes can vary, one common method includes the reaction of amidoximes with benzyl thiols under controlled conditions to yield the desired oxadiazole structure. This approach allows for efficient production while maintaining the integrity of the active compound .

Furametpyr is primarily used as a fungicide in agricultural settings. Its main application is in rice cultivation to control sheath blight, which can significantly affect crop yields. Beyond rice, it has potential applications in other crops susceptible to fungal infections. The compound's effectiveness and low toxicity profile make it a valuable tool for integrated pest management strategies aimed at sustainable agriculture .

Research on furametpyr's interactions with other substances has indicated that it can be combined with other fungicides to enhance efficacy against resistant fungal strains. For example, studies have explored its synergistic effects when used alongside compounds like captan, demonstrating improved control over various plant diseases . Additionally, understanding its metabolic pathways helps assess potential interactions with human cytochrome P450 enzymes, which can influence drug metabolism and toxicity profiles .

Furametpyr shares similarities with several other fungicides that belong to the oxadiazole class or exhibit similar modes of action. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Furametpyr | Oxadiazole | Rice sheath blight control | Chiral structure with distinct enantiomers |

| Penthiopyrad | Oxadiazole | Broad-spectrum fungicide | Effective against various soil-borne fungi |

| Bixafen | Oxadiazole | Crop protection | Systemic activity with long residual effects |

| Sedaxane | Oxadiazole | Disease management | Unique mode of action targeting fungal cell walls |

| Penflufen | Oxadiazole | Fungicide for cereals | Broad-spectrum efficacy with low toxicity |

Furametpyr's unique chiral nature and specific biological activity differentiate it from these similar compounds, making it particularly effective against certain fungal pathogens while potentially offering reduced risks associated with non-target effects.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Nagahori H, Yoshino H, Tomigahara Y, Isobe N, Kaneko H, Nakatsuka I. Metabolism of furametpyr. 2. (14)C excretion, (14)C concentrations in tissues, and amounts of metabolites in rats. J Agric Food Chem. 2000 Nov;48(11):5760-7. PubMed PMID: 11087551.

3: Nagahori H, Yoshino H, Tomigahara Y, Isobe N, Kaneko H, Nakatsuka I. Metabolism of furametpyr. 1. Identification of metabolites and in vitro biotransformation in rats and humans. J Agric Food Chem. 2000 Nov;48(11):5754-9. PubMed PMID: 11087550.

4: Dong F, Chen X, Liu X, Xu J, Li Y, Shan W, Zheng Y. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. J Chromatogr A. 2012 Nov 2;1262:98-106. doi: 10.1016/j.chroma.2012.08.100. Epub 2012 Sep 5. PubMed PMID: 22999200.

5: Shen Y, Li Z, Ma Q, Wang C, Chen X, Miao Q, Han C. Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry. J Agric Food Chem. 2016 May 18;64(19):3901-7. doi: 10.1021/acs.jafc.6b00530. Epub 2016 May 3. PubMed PMID: 27112545.